
(3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a cyano group and a boronic acid moiety in its structure makes it a versatile intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid typically involves the reaction of 3-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: The cyano group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs and drug delivery systems. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug design and development.
Industry: The compound is used in the production of polymers and materials with unique properties. Its role in the synthesis of organic electronic materials and sensors is also noteworthy.
Wirkmechanismus
The mechanism of action of (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid moiety. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The cyano group can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the cyano group, making it less versatile in certain reactions.
3-Cyanophenylboronic acid: Similar structure but without the isoindole moiety.
4-Bromophenylboronic acid: Contains a bromine atom instead of a cyano group.
Uniqueness: (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and an isoindole moiety. This combination enhances its reactivity and allows for a broader range of applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
126050-29-1 |
|---|---|
Molekularformel |
C15H11BN2O2 |
Molekulargewicht |
262.07 g/mol |
IUPAC-Name |
[3-(1-cyanoisoindol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H11BN2O2/c17-9-15-14-7-2-1-4-11(14)10-18(15)13-6-3-5-12(8-13)16(19)20/h1-8,10,19-20H |
InChI-Schlüssel |
HCAQNLILPRJLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)N2C=C3C=CC=CC3=C2C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)

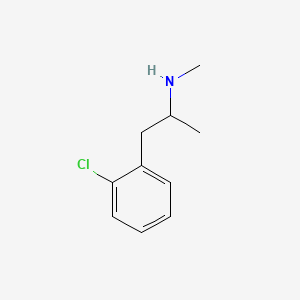
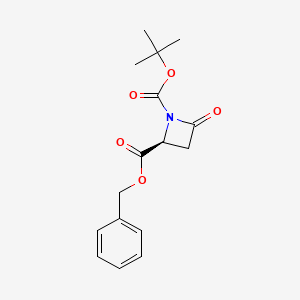

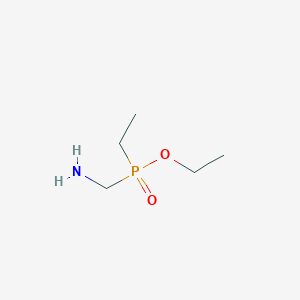
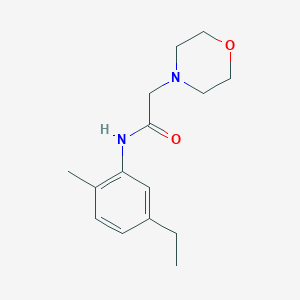
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
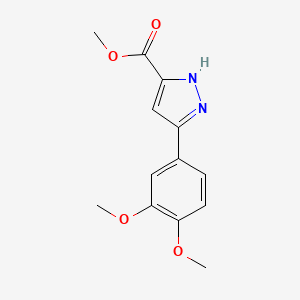
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)



